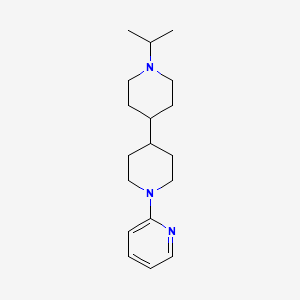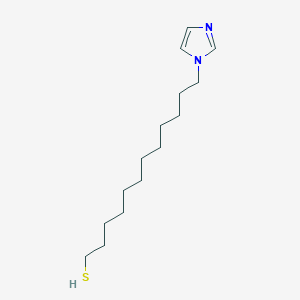![molecular formula C21H22N2O B12614640 4-{3-(Methylamino)-1-[4-(pyridin-4-yl)phenyl]propyl}phenol CAS No. 917807-60-4](/img/structure/B12614640.png)
4-{3-(Methylamino)-1-[4-(pyridin-4-yl)phenyl]propyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{3-(Methylamino)-1-[4-(pyridin-4-yl)phenyl]propyl}phenol is a complex organic compound that features a phenol group, a pyridine ring, and a methylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-(Methylamino)-1-[4-(pyridin-4-yl)phenyl]propyl}phenol typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 4-bromopyridine with 4-bromobenzaldehyde under basic conditions to form a biphenyl intermediate.
Reduction and amination: The intermediate is then reduced using a suitable reducing agent such as sodium borohydride, followed by amination with methylamine to introduce the methylamino group.
Final coupling: The final step involves coupling the amine intermediate with phenol under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
4-{3-(Methylamino)-1-[4-(pyridin-4-yl)phenyl]propyl}phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
4-{3-(Methylamino)-1-[4-(pyridin-4-yl)phenyl]propyl}phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 4-{3-(Methylamino)-1-[4-(pyridin-4-yl)phenyl]propyl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the pyridine ring can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The methylamino group can also participate in hydrogen bonding, further influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-{3-(Dimethylamino)-1-[4-(pyridin-4-yl)phenyl]propyl}phenol: Similar structure but with a dimethylamino group instead of a methylamino group.
4-{3-(Methylamino)-1-[4-(pyridin-3-yl)phenyl]propyl}phenol: Similar structure but with the pyridine ring in a different position.
4-{3-(Methylamino)-1-[4-(pyridin-4-yl)phenyl]propyl}aniline: Similar structure but with an aniline group instead of a phenol group.
Uniqueness
4-{3-(Methylamino)-1-[4-(pyridin-4-yl)phenyl]propyl}phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both phenol and pyridine rings allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
917807-60-4 |
|---|---|
Formule moléculaire |
C21H22N2O |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
4-[3-(methylamino)-1-(4-pyridin-4-ylphenyl)propyl]phenol |
InChI |
InChI=1S/C21H22N2O/c1-22-13-12-21(19-6-8-20(24)9-7-19)18-4-2-16(3-5-18)17-10-14-23-15-11-17/h2-11,14-15,21-22,24H,12-13H2,1H3 |
Clé InChI |
BPIQEEOICINGPA-UHFFFAOYSA-N |
SMILES canonique |
CNCCC(C1=CC=C(C=C1)C2=CC=NC=C2)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-[(5-methyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate](/img/structure/B12614562.png)

![N-Naphthalen-1-yl-N'-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B12614585.png)
![2-[2-(4-Methylphenyl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B12614586.png)
![[(2S,3R,5R)-5-butyl-3-hydroxythiolan-2-yl]-phenylmethanone](/img/structure/B12614590.png)

![1-[1-(Naphthalen-1-yl)ethyl]-1H-imidazole](/img/structure/B12614597.png)
![3-Chloro-N-[(2,4,6-trichlorophenyl)carbamothioyl]benzamide](/img/structure/B12614599.png)


![3-[Butyl(dimethoxy)silyl]propan-1-amine](/img/structure/B12614617.png)

![7,7'-[Ethane-1,2-diylbis(oxy)]bis(4-propyl-2H-1-benzopyran-2-one)](/img/structure/B12614623.png)
